molecular formula C14H12N2O2 B12315627 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile

Cat. No.: B12315627
M. Wt: 240.26 g/mol
InChI Key: JXNLVGRHYMVNQD-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, along with a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent like ethanol are employed.

Major Products Formed

    Oxidation: Formation of 4-(4-methoxyphenyl)pyridine-4-carboxylic acid.

    Reduction: Formation of 2-[(4-methoxyphenyl)methoxy]pyridine-4-amine.

    Substitution: Formation of 2-[(4-substituted phenyl)methoxy]pyridine-4-carbonitrile.

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyridine
  • 2-Methoxy-4-methylpyridine
  • 2-Pyridinecarbonitrile

Uniqueness

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile is unique due to the presence of both a methoxyphenyl group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNLVGRHYMVNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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